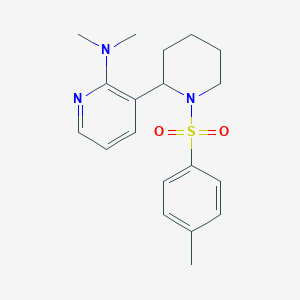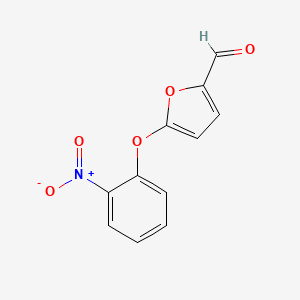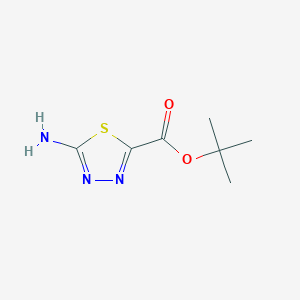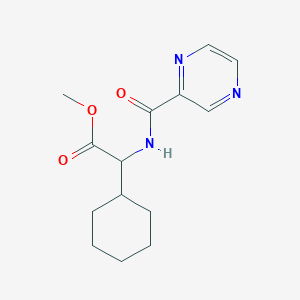
N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amin ist eine komplexe organische Verbindung, die zur Klasse der Piperidinderivate gehört. Diese Verbindungen sind bekannt für ihre bedeutenden Rollen in der pharmazeutischen Chemie und in pharmazeutischen Anwendungen aufgrund ihrer vielfältigen biologischen Aktivitäten .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Reaktion von 2-Aminopyridin mit Tosylchlorid unter Bildung des tosylierten Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit N,N-Dimethylamin umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und den Ertrag des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Kristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei die Tosylgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriumhydrid, Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu N-Oxid-Derivaten führen, während Reduktion zu sekundären Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Ligand in biochemischen Assays.
Medizin: Erforscht wegen seiner pharmakologischen Eigenschaften, einschließlich der möglichen Verwendung als Analgetikum oder entzündungshemmendes Mittel.
Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Pfade hängen vom biologischen Kontext und der jeweiligen Anwendung ab, die untersucht wird .
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N-Dimethyl-2-pyridinamin
- N,N-Dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amin
- N,N-Bis(pyridin-2-ylmethyl)amin
Einzigartigkeit
N,N-Dimethyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amin ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Tosylgruppe und des Piperidinrings. Diese Merkmale tragen zu seiner einzigartigen chemischen Reaktivität und biologischen Aktivität bei, wodurch es eine wertvolle Verbindung in verschiedenen Forschungsbereichen ist .
Eigenschaften
Molekularformel |
C19H25N3O2S |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-15-9-11-16(12-10-15)25(23,24)22-14-5-4-8-18(22)17-7-6-13-20-19(17)21(2)3/h6-7,9-13,18H,4-5,8,14H2,1-3H3 |
InChI-Schlüssel |
OQWWTMJSDAPCLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)






![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)
